N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrazine-2-carboxamide is a compound that belongs to the class of azetidinones, which are four-membered lactam rings. This compound is derived from pyrazine, a nitrogen-containing heterocycle, and has shown potential in various scientific research applications due to its unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrazine-2-carboxamide typically involves the following steps:
Starting Material Preparation: Pyrazine-2,3-dicarboxylic acid is converted to the corresponding diester using absolute ethanol and glacial acetic acid as a catalyst.
Hydrazinolysis: The diester undergoes hydrazinolysis with hydrazine hydrate to afford dicarbohydrazide.
Schiff Base Formation: The dicarbohydrazide is treated with different substituted pyridine-2-carbaldehyde to form new Schiff bases.
Cycloaddition Reaction: The Schiff bases are reacted with chloroacetochloride and/or dichloroacetochloride in the presence of trimethylamine in DMF solvent under reflux and stirring conditions to yield the desired azetidinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azetidinone ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for cell wall construction . This inhibition leads to the disruption of bacterial cell wall integrity, resulting in cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An important first-line drug used in tuberculosis therapy.
2-Azetidinone Derivatives: These compounds share the azetidinone ring structure and exhibit similar antimicrobial activities.
Uniqueness
N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrazine-2-carboxamide is unique due to its dual pyrazine and azetidinone moieties, which confer distinct biological activities and chemical reactivity. This combination makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H12N6O |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(1-pyrazin-2-ylazetidin-3-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H12N6O/c19-12(10-5-13-1-3-15-10)17-9-7-18(8-9)11-6-14-2-4-16-11/h1-6,9H,7-8H2,(H,17,19) |
InChI Key |
DDCZOBCTBYEFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.